molecular formula C22H23FN4O5 B3410718 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 898441-58-2

2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B3410718
CAS No.: 898441-58-2
M. Wt: 442.4 g/mol
InChI Key: SKWKHUOBMMKGBZ-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a hybrid heterocyclic scaffold. Key structural elements include:

  • A 4-oxo-4H-pyran core substituted at the 3-position with an ether-linked acetamide group.
  • A 4-(4-fluorophenyl)piperazin-1-ylmethyl moiety at the 6-position of the pyran ring, introducing a fluorinated arylpiperazine group.
  • An N-(5-methyl-1,2-oxazol-3-yl) acetamide terminus, contributing an oxazole-based heterocycle.

Properties

IUPAC Name

2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O5/c1-15-10-21(25-32-15)24-22(29)14-31-20-13-30-18(11-19(20)28)12-26-6-8-27(9-7-26)17-4-2-16(23)3-5-17/h2-5,10-11,13H,6-9,12,14H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWKHUOBMMKGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperazine Ring: This step involves the reaction of 4-fluorobenzyl chloride with piperazine under basic conditions to form 4-(4-fluorophenyl)piperazine.

    Synthesis of the Pyran Moiety: The next step involves the formation of the 4-oxo-4H-pyran-3-yl group through a cyclization reaction.

    Coupling Reactions: The final step involves coupling the piperazine and pyran intermediates with the oxazole moiety using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and oxazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its target pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues from and

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Compound ID/Structure Key Similarities Key Differences
1082061-78-6 : 4-(1-methyl-1H-pyrazol-4-ylmethyl)-3'-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-[1,2']bipyrazine HCl Fluorophenyl group; bicyclic piperazine/pyrazine system Replaces pyran-oxazole with pyrazolylmethyl-bipyrazine; lacks acetamide linker
477332-87-9 : 2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide Acetamide linker; 4-oxo heterocycle (quinazolinone vs. pyran) Quinazolinone core; thioether linkage instead of ether; trifluoromethyl group
1033124-63-8 : [...]-N-methyl-benzamide Fluorophenyl and amide groups; complex heterocyclic substitution Indole and pyridine rings; lacks pyran or oxazole motifs
Key Observations:

Fluorophenylpiperazine Derivatives : The target compound’s 4-(4-fluorophenyl)piperazine group is a common feature in neuropharmacological agents (e.g., antipsychotics). Analogues like 1082061-78-6 retain this group but diverge in core heterocycles, likely altering receptor affinity and pharmacokinetics .

Acetamide Linkers: Both the target compound and 477332-87-9 use acetamide spacers, but the latter’s thioether linkage and quinazolinone core may reduce metabolic stability compared to the pyran-ether system .

Oxazole vs.

Functional Group Impact on Physicochemical Properties

Property Target Compound 477332-87-9 (Quinazolinone) 1082061-78-6 (Bipyrazine)
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (higher due to CF3 and thioether) ~2.8 (lower due to polar bipyrazine)
Hydrogen Bonding 4 H-bond acceptors (pyran, oxazole, amide) 5 H-bond acceptors (quinazolinone, amide) 3 H-bond acceptors (pyrazine, amide)
Metabolic Stability Moderate (ether > thioether; oxazole stable) Low (thioether prone to oxidation) High (rigid bicyclic system)
Notes:
  • The pyran-ether in the target compound likely enhances stability over thioether-containing analogues like 477332-87-9 .
  • The oxazole ring’s compact structure may improve membrane permeability compared to bulkier pyrazoles or thiadiazoles .

Hypothesized Pharmacological Profiles

  • Neuroactive Potential: The fluorophenylpiperazine group is prevalent in 5-HT1A/D2 receptor ligands (e.g., aripiprazole analogs). Differences in core heterocycles may shift selectivity .
  • Kinase Inhibition: Quinazolinone derivatives (e.g., 477332-87-9) often target kinases (e.g., EGFR), but the target’s pyran-oxazole system may favor alternative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

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